N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine
Overview
Description
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine, commonly referred to as BOC-Ile-Ile, is an amino acid derivative used in a variety of scientific research applications. BOC-Ile-Ile is a peptide-based reagent that can be used to synthesize a range of peptides. It is also used in the study of protein-protein interactions, protein-DNA interactions, and other biochemical processes. BOC-Ile-Ile is a versatile reagent with a wide range of applications in scientific research.
Scientific Research Applications
- Z-Ile-Ile-OH serves as an N-terminal protected Cbz-dipeptide substrate. Researchers use it to differentiate, characterize, and kinetically analyze various carboxypeptidases. These enzymes play essential roles in peptide degradation, protein processing, and regulation of biological pathways .
Peptide Chemistry and Protease Studies
Mechanism of Action
Target of Action
Z-Ile-Ile-OH, also known as N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine, is an N-terminal protected Cbz-dipeptide . It is primarily used as a substrate to differentiate, characterize, and kinetically analyze various carboxypeptidases . Carboxypeptidases are enzymes that hydrolyze (break down) the peptide bonds of proteins or peptides.
Mode of Action
The carboxypeptidase then catalyzes the hydrolysis of the peptide bond, resulting in the breakdown of the Z-Ile-Ile-OH molecule .
Biochemical Pathways
These enzymes play crucial roles in protein degradation and amino acid metabolism .
Result of Action
The primary result of Z-Ile-Ile-OH’s action is the facilitation of carboxypeptidase activity. By serving as a substrate for these enzymes, it aids in the breakdown of proteins and peptides, contributing to various biological processes such as protein degradation and amino acid metabolism .
properties
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-5-13(3)16(18(23)21-17(19(24)25)14(4)6-2)22-20(26)27-12-15-10-8-7-9-11-15/h7-11,13-14,16-17H,5-6,12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t13-,14-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJULDSUCQXEDB-OTRWWLKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195328 | |
Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |
CAS RN |
42538-01-2 | |
Record name | L-Isoleucine, N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42538-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042538012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-[(benzyloxy)carbonyl]-L-isoleucyl]-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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